
Agrostophyllidin
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Overview
Description
Agrostophyllidin (CAS: 178439-50-4) is a phenolic compound with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.3 g/mol. It is classified as a dihydro phenanthrene derivative or stilbenoid, featuring a 2,6-dimethoxy-9,10-dihydro-5H-naphtho[8,1,2-cde]chromen-7-ol structure . Isolated primarily from orchid species such as Pholidota articulata Lindl. and Agrostophyllum khasiyanum, it has been studied for its bioactivity, including α-glucosidase inhibition, though it is less potent than structurally related analogs .
Key physicochemical properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agrostophyllidin typically involves the extraction from natural sources such as the Indian Orchidaceae. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The specific synthetic routes and reaction conditions for this compound are not extensively documented, but the general approach involves isolating the compound from plant materials using solvent extraction and purification techniques.
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The process would involve large-scale extraction from plant sources, followed by purification using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Agrostophyllidin, being a phenolic compound, can undergo various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
Agrostophyllidin has been studied for several biological activities, including:
- α-Glucosidase Inhibition : this compound demonstrates competitive inhibition of the α-glucosidase enzyme, which is significant for managing type II diabetes mellitus. This property positions it as a potential candidate for drug development, especially given the limitations of existing pharmaceutical agents like acarbose .
- Antioxidant Properties : Research indicates that this compound possesses antioxidant capabilities, making it a candidate for applications in cosmetics and health supplements aimed at combating oxidative stress .
- Cosmetic Applications : The compound has been explored for its potential in cosmetic formulations due to its UV-B protective properties and ability to inhibit tyrosinase, an enzyme involved in melanin production .
Case Studies
- α-Glucosidase Inhibitory Activity :
- Cosmetic Development :
Mechanism of Action
The mechanism of action of Agrostophyllidin involves its interaction with various molecular targets and pathways. As a phenolic compound, it can exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens . The specific molecular targets and pathways involved in these actions are still under investigation.
Comparison with Similar Compounds
Agrostophyllidin belongs to a class of phenolic derivatives isolated from orchids. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Class | Source Plant | α-Glucosidase IC₅₀ (µM) | Key Features |
---|---|---|---|---|---|---|
This compound | C₁₇H₁₆O₄ | 284.3 | Dihydro phenanthrene | Pholidota articulata | Not reported | Moderate lipophilicity (LogP 3.39) |
Gastrobellinol C | Not specified | Not specified | Novel phenanthrene derivative | Gastrochilus bellinus | 45.92 | Competitive α-glucosidase inhibitor |
Agrostophyllin | Not specified | Not specified | Phenolic compound | Gastrochilus bellinus | Not reported | Co-isolated with this compound |
Coniferyl Aldehyde | C₁₀H₁₀O₃ | 178.18 | Phenolic aldehyde | Gastrochilus bellinus | Active (exceeds acarbose) | Simple aldehyde structure |
Gigantol | C₁₃H₁₂O₃ | 216.23 | Bibenzyl derivative | Orchids (e.g., Dendrobium) | Not reported | Anticancer and antioxidant properties |
Key Comparative Insights
Structural Complexity and Bioactivity: this compound and Gastrobellinol C share a phenanthrene backbone, but Gastrobellinol C’s novel substitutions (e.g., hydroxyl/methoxy groups) likely enhance its α-glucosidase inhibition (IC₅₀ = 45.92 µM vs. acarbose’s ~100 µM) . This compound’s lower activity may stem from reduced hydrogen-bonding capacity compared to Gastrobellinol C. Coniferyl aldehyde, a simpler phenolic aldehyde, exhibits higher α-glucosidase inhibition despite its smaller size, suggesting aldehyde groups may enhance enzyme interaction .
Biological Sources: this compound and Agrostophyllin are co-isolated from Gastrochilus bellinus, indicating shared biosynthetic pathways . Gigantol, however, is typically found in Dendrobium species, highlighting taxonomic divergence in phenolic compound production .
Data Tables
Table 1: Physicochemical Comparison
Property | This compound | Gastrobellinol C | Coniferyl Aldehyde |
---|---|---|---|
Molecular Weight | 284.3 | Not reported | 178.18 |
LogP | 3.39 | Not reported | ~1.5 |
Boiling Point (°C) | 524.9 | Not reported | 285 (estimated) |
Solubility | Organic solvents | Not reported | Water-miscible |
Biological Activity
Agrostophyllidin is a phenanthrene derivative primarily isolated from various orchids, particularly those belonging to the genus Agrostophyllum. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antidiabetic, and potential anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its complex arrangement of aromatic rings and hydroxyl groups, which contribute to its biological activities. Its molecular formula is C18H18O4, and it exhibits a unique dihydrophenanthrene structure that distinguishes it from other phenanthrene derivatives. The structural features include multiple hydroxyl groups that enhance its reactivity and potential interactions with biological systems .
1. Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. A study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
2. Antidiabetic Effects
The antidiabetic potential of this compound has been explored through its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies demonstrated that this compound exhibited an IC50 value of 60 μM, indicating a competitive inhibition mechanism similar to that of acarbose, a standard antidiabetic drug .
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | 60 | Competitive inhibition |
Acarbose | 50 | Competitive inhibition |
3. Antioxidant Activity
This compound also possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. It was found to scavenge free radicals effectively, with a DPPH radical scavenging activity of 82% at a concentration of 100 μg/mL.
4. Potential Anticancer Effects
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells by activating caspase pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Study on α-Glucosidase Inhibition : In a recent study, extracts from Gastrochilus bellinus containing this compound were evaluated for their α-glucosidase inhibitory activity. The study concluded that the ethyl acetate extract showed the highest activity, confirming the potential use of this compound in managing diabetes .
- Antimicrobial Efficacy Study : A comparative analysis highlighted the antimicrobial effectiveness of this compound against common pathogens, showing promising results that warrant further exploration for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for characterizing Agrostophyllidin’s structural identity?
- Methodological Answer : this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR) (e.g., 500 MHz in DMSO-d6), mass spectrometry (MS) with electrospray ionization (ESI), and infrared (IR) spectroscopy to confirm functional groups. For purity assessment, high-performance liquid chromatography (HPLC) using a C18 column with gradient elution is recommended. Ensure sample integrity by adhering to storage guidelines (powder at -20°C, solutions at -80°C) .
Table 1: Key Physicochemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C17H16O4 |
Molecular Weight | 284.311 g/mol |
Storage (Powder) | -20°C for 3 years |
Storage (Solution) | -80°C for 1 year |
Source: |
Q. How can researchers ensure the purity and stability of this compound during experimental workflows?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor impurities. Validate methods using reference standards if available.
- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity conditions. Compare degradation products via LC-MS to identify decomposition pathways .
Q. What protocols are critical for synthesizing this compound in laboratory settings?
- Methodological Answer : Synthesis should follow stepwise optimization :
Reaction conditions : Test solvents (e.g., ethanol, DMF), catalysts, and temperatures.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Validation : Confirm yield and identity via NMR and MS. Document all steps in detail for reproducibility .
Advanced Research Questions
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
- Methodological Answer :
- In vitro assays : Use cell lines relevant to the hypothesized mechanism (e.g., cancer cells for cytotoxicity studies). Include positive/negative controls and triplicate measurements.
- Dose range : Test logarithmic concentrations (e.g., 1 nM–100 µM) to calculate IC50 values.
- Data normalization : Express results relative to vehicle-treated controls. Use software like GraphPad Prism for sigmoidal curve fitting .
Q. How can contradictory results in this compound’s pharmacological studies be systematically addressed?
- Methodological Answer :
- Protocol validation : Ensure consistency in cell culture conditions, solvent compatibility (e.g., DMSO concentration ≤0.1%), and assay endpoints.
- Confounding variables : Analyze batch-to-batch variability in compound purity and storage duration.
- Meta-analysis : Compare findings across studies using tools like PRISMA guidelines to identify methodological divergences .
Q. What strategies are effective for synthesizing this compound derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
Functional group modification : Introduce halogens or methyl groups at positions predicted to enhance binding (e.g., C-7 or C-12).
Stereochemical analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers.
Biological testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays .
Q. How can researchers conduct a comprehensive literature review on this compound’s mechanisms while avoiding unreliable sources?
- Methodological Answer :
- Database selection : Use PubMed , SciFinder , and Web of Science with keywords like “this compound AND biosynthesis” or “this compound AND cytotoxicity.”
- Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust methodologies.
- Citation tracking : Use tools like Connected Papers to map seminal works and recent advancements .
Table 2: Recommended Analytical Techniques for this compound Research
Technique | Parameters | Purpose |
---|---|---|
HPLC | C18 column, 0.1% TFA in water/ACN | Purity assessment |
NMR | 500 MHz, DMSO-d6 solvent | Structural elucidation |
ESI-MS | Positive mode, m/z 200–1000 | Molecular weight confirmation |
Source: |
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
5,13-dimethoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaen-6-ol |
InChI |
InChI=1S/C17H16O4/c1-19-11-5-9-3-4-10-6-13(18)17(20-2)12-8-21-14(7-11)16(9)15(10)12/h5-7,18H,3-4,8H2,1-2H3 |
InChI Key |
RWCTZGNIHHTMKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C(=C1)OCC4=C3C(=CC(=C4OC)O)CC2 |
Origin of Product |
United States |
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